3-(Hydroxymethyl)oxane-3,4-diol
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Overview
Description
3-(Hydroxymethyl)oxane-3,4-diol is an organic compound characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms. This compound is a derivative of oxane, also known as tetrahydropyran, and features hydroxyl groups at the 3 and 4 positions, as well as a hydroxymethyl group at the 3 position. Its molecular formula is C6H12O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)oxane-3,4-diol can be achieved through various methods. One common approach involves the oxidation of alkenes. For instance, the dihydroxylation of alkenes using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield vicinal diols . Another method involves the ring-opening of epoxides with nucleophiles, which can introduce hydroxyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of catalysts such as osmium tetroxide or other transition metal catalysts can facilitate the efficient conversion of alkenes to diols. Additionally, the ring-opening of epoxides using acid or base catalysts is another viable industrial method.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
3-(Hydroxymethyl)oxane-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)oxane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, but without hydroxyl groups.
Oxane: Another name for tetrahydropyran.
2,3-Dihydroxy-4-(hydroxymethyl)oxane: A similar compound with hydroxyl groups at different positions.
Uniqueness
3-(Hydroxymethyl)oxane-3,4-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with enzymes and other biomolecules, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c7-3-6(9)4-10-2-1-5(6)8/h5,7-9H,1-4H2 |
InChI Key |
UCUVQRRLVUVETR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1O)(CO)O |
Origin of Product |
United States |
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